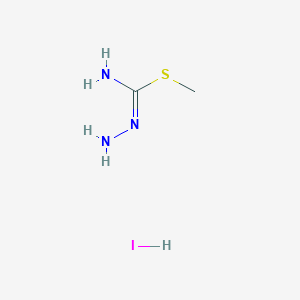

Methyl hydrazinecarbimidothioate hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Methyl hydrazinecarbimidothioate hydroiodide, also known as S-Methylisothiosemicarbazide hydroiodide, is a chemical compound with the molecular formula C₂H₈IN₃S and a molecular weight of 233.07 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

準備方法

The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane in absolute ethanol. The mixture is heated at 50°C for 3 hours to yield the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

化学反応の分析

Methyl hydrazinecarbimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common reagents used in these reactions include glyoxal derivatives and other specific organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Synthesis Methodology

The synthesis of MCHT typically involves the reaction of thiosemicarbazide with iodomethane under controlled conditions. The process generally includes:

- Reagents : Thiosemicarbazide and iodomethane.

- Solvent : Alcoholic solvent (commonly ethanol).

- Procedure :

- Heat the mixture of thiosemicarbazide and iodomethane.

- Cool the reaction mixture.

- Filter to obtain the final product.

This method has been optimized to yield high purity and significant quantities of MCHT, facilitating its use in further chemical reactions .

Synthesis of 3-Vinyl-1,2,4-Triazines

One of the primary applications of MCHT is in the synthesis of 3-vinyl-1,2,4-triazines. These compounds serve as dual-reactive linkers in bioconjugation processes. The reaction involves:

- Starting Material : this compound.

- Reactants : Glyoxal derivatives.

- Outcome : Site-selective bioconjugation of biologically relevant peptides, which can then react with bicyclononyne (BCN) reagents for further applications in drug development.

Development of Antiviral Agents

MCHT derivatives have shown potential antiviral activity. For instance, methyl-2-arylidene hydrazinecarbodithioates exhibit antiviral properties against herpes simplex virus (HSV). This highlights the potential for MCHT in developing antiviral therapies through structural modifications.

Medicinal Chemistry

MCHT has been identified as a precursor for synthesizing various biologically active molecules, including thiosemicarbazides, which are known for their cytostatic effects. The versatility of MCHT allows chemists to explore new derivatives that may enhance therapeutic efficacy against different diseases.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl-2-arylidene hydrazinecarbodithioates | Contains aryl groups attached to hydrazine | Antiviral activity against HSV |

| Thiosemicarbazides | Derived from thiosemicarbazide | Cytostatic effects |

| 3-vinyl-1,2,4-triazines | Contains triazine ring; used as linkers | Potential anticancer properties |

MCHT stands out due to its specific combination of functional groups that may enhance reactivity compared to other derivatives.

作用機序

The mechanism of action of methyl hydrazinecarbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Methyl hydrazinecarbimidothioate hydroiodide is similar to other compounds such as ethyl hydrazinecarbimidothioate hydrobromide and methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide . it is unique in its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry.

Conclusion

This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals.

生物活性

Methyl hydrazinecarbimidothioate hydroiodide (MCHT) is a compound of interest in organic chemistry and biochemistry, particularly for its potential biological applications. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of MCHT, focusing on its mechanisms, efficacy, and applications.

Overview of this compound

MCHT is primarily utilized in the synthesis of various chemical derivatives, including 3-vinyl-1,2,4-triazines. These derivatives have shown potential as dual-reactive linkers in bioconjugation processes involving biologically relevant peptides. The compound is characterized by its thioamide group, which may contribute to its biological activities.

Antiviral and Cytotoxic Properties

Research has indicated that derivatives of methyl hydrazinecarbimidothioate exhibit significant antiviral and cytotoxic activities. A study on methyl-2-arylidene hydrazinecarbodithioates revealed that several compounds demonstrated notable cytostatic effects against human promyelocytic leukemia cells (HL60) and human embryonic lung fibroblasts (HEL). The most potent compounds reported IC50 values as low as 0.8 μM against HL60 cells .

Table 1: Biological Activity of Methyl-2-Arylidene Hydrazinecarbodithioates

| Compound | IC50 (HL60 Cells) | IC50 (HEL Fibroblasts) | Antiviral Activity |

|---|---|---|---|

| IIc | 6.5 μM | 5.3 μM | Yes |

| IIi | ≈ 1 μM | 17 μM | Yes |

| IIl | 0.8 μM | 2.6 μM | Yes |

Case Studies

- Antiviral Activity : Compounds derived from methyl hydrazinecarbimidothioate have shown effectiveness against viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV). Notably, certain derivatives were effective even against acyclovir-resistant strains .

- Cytotoxicity : The cytotoxic effects observed in HL60 and HEL cell lines indicate a potential for MCHT derivatives in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be elucidated.

Toxicity and Safety Profile

Despite the promising biological activities, caution is warranted due to the irritant nature of MCHT. Toxicological assessments are essential to evaluate its safety for therapeutic use. Current literature suggests that while some derivatives exhibit beneficial effects, their safety profiles need thorough investigation before clinical application .

特性

CAS番号 |

35600-34-1 |

|---|---|

分子式 |

C2H8IN3S |

分子量 |

233.08 g/mol |

IUPAC名 |

methyl N'-aminocarbamimidothioate;hydroiodide |

InChI |

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

InChIキー |

NYMQJWVULPQXBK-UHFFFAOYSA-N |

SMILES |

CSC(=NN)N.I |

異性体SMILES |

CS/C(=N\N)/N.I |

正規SMILES |

CSC(=NN)N.I |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?

A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []

Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?

A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []

Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?

A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []

Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?

A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []

Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?

A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。